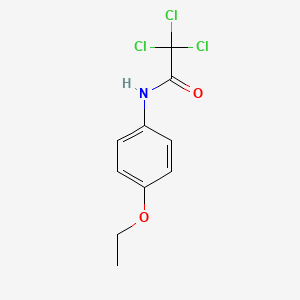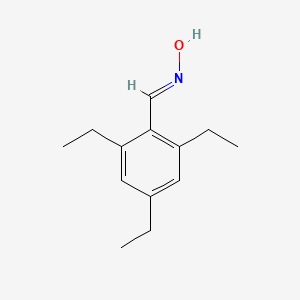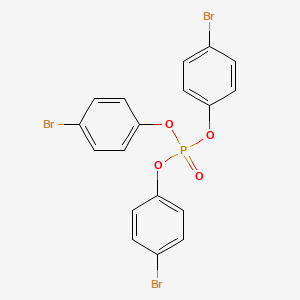
tris(4-bromophenyl) phosphate
Descripción general
Descripción
Tris(4-bromophenyl)phosphane is an organic compound with the molecular formula C18H12Br3P . It has a molecular weight of 498.98 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of tris(4-bromophenyl)phosphane or similar compounds often involves various synthetic approaches. For instance, one approach involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . Another approach uses Pd-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of tris(4-bromophenyl)phosphane is characterized by three bromophenyl groups attached to a central phosphorus atom . The InChI code for this compound is 1S/C18H12Br3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H .Chemical Reactions Analysis
Tris(4-bromophenyl)phosphane can participate in various chemical reactions. For example, it can act as a ligand in transition metal catalysis . It can also participate in photoredox catalysis, where it can become a superoxidant in its photoexcited state .Physical And Chemical Properties Analysis
Tris(4-bromophenyl)phosphane is a solid substance under normal conditions . It has a molecular weight of 498.98 . The compound is characterized by its InChI code: 1S/C18H12Br3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H .Aplicaciones Científicas De Investigación
Fire-Retardant Applications
- Tris(4-bromophenyl) phosphate is primarily used as a flame retardant in various consumer products. It has been found to enhance the fire resistance of materials, making them safer for use in environments where fire risk is a concern (Ospina et al., 2018).
Applications in Batteries
- A derivative of tris(4-bromophenyl) phosphate, specifically tri-(4-methoxythphenyl) phosphate,has been investigated for its potential use in lithium-ion batteries. It serves as a safety electrolyte additive that can enhance the thermal stability of batteries and provide overcharge protection. This compound can lower the flammability of the electrolyte and form a conducting polymer to prevent voltage runaway during overcharging, offering a dual function of fire retardancy and battery safety (Feng, Cao, Ai, & Yang, 2008).
Environmental Impacts and Toxicology
- Research has also focused on the environmental occurrence and toxicological impacts of various organophosphorus flame retardants, including compounds similar to tris(4-bromophenyl) phosphate. Studies highlight their detection in various environments and the potential risks associated with their widespread use (Cristale et al., 2013).
Detection and Analysis Methods
- Advances have been made in the analytical methods to detect and quantify organophosphorus compounds like tris(4-bromophenyl) phosphate in various matrices. These methods are crucial for environmental monitoring and assessing human exposure to these chemicals (Collins et al., 2018).
Potential in Electronic Devices
- There is research into the use of similar organophosphorus compounds in electronic devices. For example, studies have investigated their application in improving the performance and safety of electronic equipment through their role as flame retardants or plasticizers (Kemsley, 2018).
Mecanismo De Acción
The mechanism of action of tris(4-bromophenyl)phosphane in chemical reactions often involves single electron transfer processes. In photoredox catalysis, for example, the compound can become a superoxidant in its photoexcited state, enabling it to oxidize molecules beyond the solvent window limits of cyclic voltammetry .
Propiedades
IUPAC Name |
tris(4-bromophenyl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3O4P/c19-13-1-7-16(8-2-13)23-26(22,24-17-9-3-14(20)4-10-17)25-18-11-5-15(21)6-12-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWLYUVQNRXNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OP(=O)(OC2=CC=C(C=C2)Br)OC3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-bromophenyl) phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



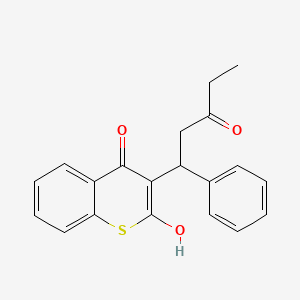
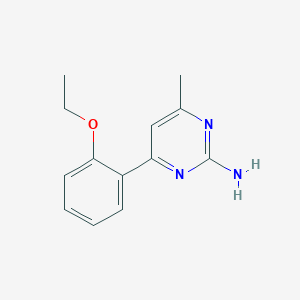
![4-methoxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-2H-chromen-2-one](/img/structure/B3819553.png)
![ethyl 2-[(2-oxo-2H-chromen-4-yl)oxy]propanoate](/img/structure/B3819556.png)

![N-[1-(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B3819570.png)
![diisopropyl {(4-bromophenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B3819578.png)


![[2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B3819608.png)

